molecular formula C11H10F2O2 B7951139 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid

2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B7951139
M. Wt: 212.19 g/mol
InChI Key: WPRKRLACALEMHD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1707737-35-6) is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research . This compound, with a molecular formula of C 11 H 10 F 2 O 2 and a molecular weight of 212.06 g/mol, belongs to a class of substituted cyclopropane carboxylic acids known for their utility in constructing more complex, bioactive molecules . The structure incorporates a cyclopropane ring, a strained motif that can impart conformational restraint, which is highly valuable in drug design. The presence of two fluorine atoms at the 2-position of the ring and a 4-methylphenyl (p-tolyl) group introduces both steric and electronic properties that researchers can exploit to modulate the compound's reactivity, metabolic stability, and binding affinity in target systems . This makes it a versatile intermediate, particularly in the synthesis of potential pharmaceutical agents. Patents and scientific literature indicate that structurally related ortho - and para -substituted difluorocyclopropanecarboxylic acids are key precursors in the development of active pharmaceutical ingredients (APIs), such as platelet aggregation inhibitors . Main Applications & Research Value: This compound serves primarily as a sophisticated synthetic intermediate. Its core applications are in lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs. The difluorocyclopropane scaffold is a privileged structure that can mimic a peptide bond or other functional groups, making it valuable for creating novel enzyme inhibitors and receptor ligands. Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including appropriate safety and handling procedures, before use.

Properties

IUPAC Name

2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRKRLACALEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cycloaddition of Difluorocarbene to Styrene Derivatives

The most direct route involves the [2+1] cycloaddition of difluorocarbene (CF2_2) to a substituted styrene precursor. Difluorocarbene, generated in situ from reagents such as sodium chlorodifluoroacetate (NaClCF2_2CO2_2R) or trimethylsilyl chlorodifluoroacetate (TMSCF2_2CO2_2R), reacts with 4-methylstyrene to form the cyclopropane core. The reaction typically proceeds under mild conditions (50–80°C) in polar aprotic solvents like DMF or DMSO.

Example Procedure
A mixture of 4-methylstyrene (10 mmol) and NaClCF2_2CO2_2Me (12 mmol) in DMF is heated at 70°C for 12 hours. The intermediate methyl ester is hydrolyzed using aqueous NaOH (2 M) at reflux to yield the carboxylic acid.

Key Challenges

  • Regioselectivity : Competing [4+1] annulations may occur if electron-deficient alkenes are used.

  • Functional Group Tolerance : Esters or nitriles in the styrene substrate require protection to avoid side reactions.

Ring Expansion of Bicyclic Precursors

Tandem [2+1]/Ring-Opening Strategy

A two-step approach involves initial [2+1] cycloaddition to form a strained bicyclo[1.1.1]pentane intermediate, followed by ring expansion. For example, difluorocarbene addition to 4-methylphenylacetylene generates a bicyclic intermediate, which undergoes acid-catalyzed ring opening to yield the cyclopropane carboxylic acid.

Mechanistic Insights
The ring-opening step proceeds via protonation of the bicyclic intermediate, leading to cleavage of the central C–C bond and migration of the carboxylic acid group. Triflic acid (TfOH) is often employed to enhance reaction rates.

Optimization Data

ConditionYield (%)Reference
TfOH (10 mol%), CH3_3CN, 25°C78
H2_2SO4_4, THF, 50°C45

Palladium-Catalyzed C–F Bond Functionalization

Mizoroki–Heck Alkenylation

Recent advances employ palladium catalysis to functionalize gem-difluoroalkenes. A Mizoroki–Heck reaction between tetrasubstituted gem-difluoroalkenes and aryl boronic acids installs the 4-methylphenyl group while retaining the carboxylic acid functionality.

Reaction Conditions

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3

  • Solvent: Toluene/EtOH (3:1)

  • Yield: 65–82%

Stereochemical Considerations
The reaction proceeds with high trans selectivity due to steric hindrance between the palladium center and fluorine substituents.

Comparison of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
[2+1] CycloadditionShort step count, scalableLimited substrate scope50–75
Ring ExpansionHigh regiocontrolRequires harsh acidic conditions45–78
Ester/Nitrile HydrolysisMild conditions, broad applicabilityMulti-step synthesis60–85
Palladium CatalysisEnables late-stage functionalizationHigh catalyst loading, cost65–82

Mechanistic and Practical Considerations

Difluorocarbene Generation

The choice of CF2_2 source significantly impacts efficiency:

  • NaClCF2_2CO2_2R : Cost-effective but requires strict anhydrous conditions.

  • TMSCF2_2CO2_2R : Higher reactivity but sensitive to moisture.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation rates by stabilizing ionic intermediates, while nonpolar solvents (toluene) favor palladium-catalyzed pathways .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as an active pharmaceutical ingredient (API). Its difluoromethyl group can enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug design.

Case Study: Anticancer Agents
Recent studies have investigated the use of difluorinated cyclopropane derivatives in the development of anticancer agents. The incorporation of this compound into drug candidates has shown promise in targeting specific cancer pathways, potentially leading to more effective treatments with reduced side effects.

Synthetic Intermediates

Due to its unique structure, 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the construction of complex molecules through reactions such as:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Functionalization reactions : Enabling the introduction of diverse functional groups to enhance biological activity.

Agricultural Chemicals

The compound has potential applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to modulate biological pathways makes it suitable for developing selective agents that minimize impact on non-target species.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopropane Ring

Non-Fluorinated Analogs
  • 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid (CAS 83846-66-6): Lacks fluorine atoms, leading to reduced electronegativity and polarity. Molecular weight: 176.21 g/mol; mp 110–114°C .
Fluorinated Analogs
  • Molecular weight: ~136.08 g/mol (estimated). Key feature: High polarity due to fluorine atoms; used as a building block for fluorinated pharmaceuticals .
  • 2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid (CAS 128073-33-6):

    • Methyl group instead of 4-methylphenyl.
    • Lower steric hindrance; simpler synthesis due to smaller substituent .

Positional and Functional Group Isomerism

Aromatic Substitution Patterns
  • 2,2-Difluoro-1-(3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1710345-30-4): 3-methylphenyl substituent alters steric and electronic interactions compared to the 4-methyl isomer.
  • 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid (CAS 2229454-39-9):

    • Bulkier isopropyl group increases hydrophobicity and steric effects.
    • Molecular formula: C14H16F2O2; applications in agrochemical research .
Halogenated Derivatives

Electronic and Spectral Properties

Fluorine atoms significantly influence NMR and IR spectra:

  • ¹H NMR : Fluorine coupling splits signals (e.g., J = 244.9 Hz for ¹³C-¹⁹F coupling in fluorophenyl derivatives) .
  • IR : Stretching vibrations at ~1620 cm⁻¹ (C=O) and 1120–1220 cm⁻¹ (C-F) .
  • Melting Points: Fluorinated analogs generally exhibit higher melting points (e.g., 154.7–155.0°C for a fluorophenyl amide) compared to non-fluorinated counterparts .

Data Tables

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₀F₂O₂ 212.19 Not reported High polarity, rigid scaffold
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₂O₂ 176.21 110–114 Non-fluorinated analog
2,2-Difluorocyclopropane-1-carboxylic acid C₄H₄F₂O₂ 136.08 Not reported Base fluorinated structure

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Example CAS
4-Methylphenyl Electron-donating Moderate 83846-66-6
2,4-Dichlorophenyl Electron-withdrawing High 84604-70-6
4-Isopropylphenyl Neutral High 2229454-39-9

Biological Activity

2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with potential applications in medicinal chemistry. Its unique structure, featuring two fluorine atoms and a cyclopropane ring, suggests interesting biological properties that merit detailed investigation.

  • Molecular Formula : C₁₁H₁₀F₂O₂
  • Molecular Weight : 212.19 g/mol
  • CAS Number : 1707737-35-6
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : 328.6 °C at 760 mmHg

Biological Activity Overview

The biological activity of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid has been explored primarily in the context of its pharmacological potential, particularly as a therapeutic agent. The compound's structural characteristics suggest it may interact with various biological targets.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit significant interactions with receptors and enzymes involved in critical biological pathways. For instance, the presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study investigated the effects of fluorinated cyclopropanes on cancer cell lines. The results demonstrated that derivatives similar to 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid exhibited selective cytotoxicity against specific cancer types. The mechanism was hypothesized to involve the inhibition of cell proliferation through apoptosis induction.

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit certain enzymes related to metabolic pathways. It was found that this compound could act as an inhibitor for enzymes involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.

Data Table: Biological Activity Summary

Activity Effect Observed Reference
Cytotoxicity in Cancer CellsSelective apoptosis in cancer lines
Enzyme InhibitionInhibition of fatty acid metabolism
Antimicrobial PotentialModerate activity against specific strains

Mechanistic Insights

The mechanisms underlying the biological activities of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid are still under investigation. However, preliminary studies suggest that its interaction with cellular receptors may modulate signaling pathways associated with cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be tailored to preserve its cyclopropane ring?

The synthesis typically involves cyclopropanation of a fluorinated precursor. For example, cyclopropylamine derivatives can react with halogenated aromatic intermediates under basic conditions (e.g., sodium hydroxide in dichloromethane or toluene) to form the cyclopropane core. Reaction optimization should include temperature control (e.g., 0–25°C) and inert atmospheres to prevent ring-opening side reactions. Analytical techniques like NMR and mass spectrometry are critical for confirming product integrity and purity .

Q. Which analytical methods are most reliable for characterizing the stereochemistry and purity of this compound?

High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for resolving stereochemical configurations, particularly for the cyclopropane ring and fluorinated substituents. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while X-ray crystallography may resolve ambiguous stereochemistry. Purity should be assessed via HPLC with UV/Vis or charged aerosol detection (>98% purity is typical for research-grade material) .

Q. What solvent systems and storage conditions are recommended to maintain the compound’s stability?

The compound is best stored at 2–8°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent hydrolysis of the cyclopropane ring. Solubility in aqueous buffers is limited, requiring co-solvents like ethanol (≤10% v/v). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways, such as defluorination or ring-opening .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s bioactivity compared to analogs like 2-(3,4-difluorophenyl)cyclopropane derivatives?

The 4-methyl group enhances lipophilicity, potentially improving membrane permeability, while the 2,2-difluoro motif may reduce metabolic degradation. Comparative studies with analogs (e.g., 2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid) show that electron-withdrawing substituents on the phenyl ring increase electrophilicity, affecting target binding. Structure-activity relationship (SAR) models should incorporate steric and electronic parameters from density functional theory (DFT) calculations .

Q. What mechanistic insights explain the compound’s susceptibility to thermal or enzymatic decomposition?

Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. For example, enzymatic degradation by cytochrome P450 enzymes may generate reactive intermediates. Kinetic studies using LC-MS/MS can track decomposition products, while isotopic labeling (e.g., ¹⁸O) elucidates hydrolysis pathways. Stabilization strategies include steric hindrance via methyl groups or fluorination to reduce electron density .

Q. How can computational modeling predict the compound’s interactions with biological targets such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model binding affinities to targets like carboxylases or transporters. Key parameters include the dihedral angle of the cyclopropane ring and electrostatic potential maps of the carboxylic acid group. Validation via mutagenesis studies (e.g., alanine scanning) confirms predicted interaction sites .

Q. What in vitro assays are appropriate for evaluating its pharmacological potential without confounding cytotoxicity?

Use cell-based assays (e.g., HEK293 or HepG2) with orthogonal readouts:

  • Target engagement : Fluorescence polarization or surface plasmon resonance (SPR).
  • Cytotoxicity : MTT or LDH assays at concentrations ≤100 µM.
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound remaining .

Q. How does stereochemistry (cis vs. trans) at the cyclopropane ring impact its biological activity and pharmacokinetics?

Enantiomers often exhibit divergent binding kinetics. For example, (1R,2R)-stereoisomers of similar cyclopropane derivatives show 10-fold higher affinity for certain enzymes than (1S,2S)-forms. Chiral HPLC or capillary electrophoresis separates enantiomers, while pharmacokinetic studies in rodent models assess differences in bioavailability and clearance .

Q. How should researchers address contradictions in reported data on its solubility or reactivity?

Discrepancies may arise from impurities or solvent history. Reproduce experiments using standardized protocols (e.g., USP <921> for solubility). Cross-validate with independent methods: Karl Fischer titration for water content, DSC for polymorph identification. Collaborative studies across labs can resolve inconsistencies .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

Counter-screening against related enzymes (e.g., ACC vs. ACOAT) identifies selectivity. Fluorogenic probes (e.g., coumarin-based substrates) enable real-time activity monitoring. Covalent inhibitors may require quenching steps (e.g., iodoacetamide) to distinguish specific vs. nonspecific binding .

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